4-Fluorocyclohexanone

Description

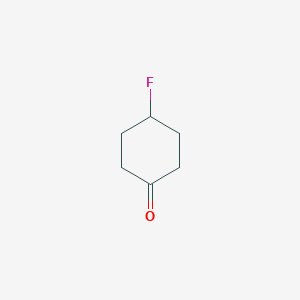

Structure

3D Structure

Properties

IUPAC Name |

4-fluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFSAMIAUWCFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475541 | |

| Record name | 4-fluorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68223-64-3 | |

| Record name | 4-fluorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluorocyclohexanone chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Fluorocyclohexanone

Introduction

This compound is a pivotal fluorinated intermediate in the landscape of modern organic synthesis and pharmaceutical research.[1] This molecule, featuring a cyclohexanone ring substituted with a fluorine atom at the 4-position, serves as a versatile building block for constructing complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the molecule's electronic profile.[1] The presence of the fluorine atom, though remote from the reactive carbonyl center, imparts significant and nuanced stereoelectronic effects that govern the molecule's conformational preferences and the stereochemical outcomes of its reactions. This guide provides an in-depth exploration of the chemical properties and synthetic reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is typically a colorless liquid at room temperature.[2] Its physical and chemical characteristics are fundamental to its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 68223-64-3 | [3][4] |

| Molecular Formula | C₆H₉FO | [3][4][5] |

| Molecular Weight | 116.13 g/mol | [3][4][5] |

| Boiling Point | 164.4 °C at 760 mmHg | [1][3][5] |

| Density | ~1.037 g/cm³ | [3] |

| Flash Point | 54.2 °C | [3] |

| Refractive Index | 1.414 | [3] |

| Storage | 2-8°C or Freezer | [2][6][7] |

Conformational Analysis:

The conformational equilibrium of substituted cyclohexanes is a classic concept in stereochemistry. For this compound, the fluorine atom can occupy either an axial or an equatorial position. Unlike 2-fluorocyclohexanone, where the gauche effect and other electronic interactions create a complex conformational landscape that is highly dependent on the solvent, the remote 4-position minimizes direct orbital overlap with the carbonyl group.[8][9] The conformational preference is primarily dictated by sterics, with the equatorial conformer generally being more stable to avoid 1,3-diaxial interactions. However, the specific equilibrium can be influenced by the solvent environment.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons. The proton at C4, bonded to the fluorine, will appear as a complex multiplet due to coupling with both the adjacent protons and the fluorine atom.

-

¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon (~208-210 ppm) and the carbon bearing the fluorine (C4), which will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds, showing a single resonance for the fluorine atom in this compound.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch will be prominent, typically in the range of 1720-1740 cm⁻¹.[10][11]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound.[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound is centered around the reactivity of its ketone functionality, with the fluorine atom exerting significant stereochemical control over reaction outcomes.[1]

Reduction of the Carbonyl Group

The reduction of the ketone is a fundamental transformation that yields 4-fluorocyclohexanol. This reaction can produce two diastereomers, cis and trans, depending on the facial selectivity of the hydride attack. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent.

-

Causality: Less sterically demanding reagents (e.g., NaBH₄) can approach from either the axial or equatorial face, often leading to a mixture of diastereomers. More sterically hindered reagents (e.g., L-Selectride®) will preferentially attack from the less hindered equatorial face, leading to the axial alcohol, which results in the cis-4-fluorocyclohexanol as the major product.

Experimental Protocol: Diastereoselective Reduction to cis-4-Fluorocyclohexanol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

-

Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Caption: Workflow for the diastereoselective reduction of this compound.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts cyclic ketones into lactones (cyclic esters) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction provides a route to fluorinated caprolactones, which can be precursors for unique fluorinated polyesters.[1]

-

Mechanism Insight: The reaction involves the migration of one of the carbons adjacent to the carbonyl group. In the case of this compound, the two adjacent carbons (C2 and C6) are electronically equivalent, leading to the formation of a single fluorinated caprolactone regioisomer. The fluorine at the C4 position influences the electronic nature and stability of the resulting lactone.

Experimental Protocol: Baeyer-Villiger Oxidation

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to neutralize the acidic byproduct (m-chlorobenzoic acid).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, filter the solid salts. Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ to destroy excess peroxide, followed by a wash with saturated aqueous NaHCO₃ and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash chromatography to yield the fluorinated caprolactone.

Caption: Baeyer-Villiger oxidation of this compound.

Imine Formation and Reduction to β-Fluoroamines

This compound readily undergoes condensation with primary amines to form the corresponding imine (Schiff base).[1] This transformation is particularly valuable because the resulting α-fluoroimine can be reduced with high diastereoselectivity to synthesize β-fluoroamines, which are important motifs in many bioactive molecules.[12]

-

Causality of Stereoselectivity: The high diastereoselectivity observed in the reduction of the α-fluoroimine using reagents like trichlorosilane is attributed to a highly organized transition state. It is proposed that both the fluorine and nitrogen atoms coordinate to and activate the silane reducing agent, directing the hydride delivery from a specific face of the C=N double bond.[12] This dual activation is crucial for the high stereocontrol observed.[12]

Experimental Protocol: Two-Step Synthesis of syn-β-Fluoroamines

Step A: Imine Formation

-

Setup: Combine this compound (1.0 eq), the desired primary amine (1.05 eq), and a catalytic amount of thiourea (0.1 eq) in toluene.[12]

-

Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC or GC-MS until the ketone is consumed (typically 4-24 hours).

-

Isolation: Cool the reaction mixture and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.

Step B: Diastereoselective Reduction

-

Setup: Dissolve the crude α-fluoroimine from Step A in ethyl acetate (EtOAc) and cool the solution to -78 °C.

-

Reagent Addition: Add trichlorosilane (Cl₃SiH, 1.5 eq) dropwise.

-

Reaction: Stir the mixture at -78 °C for 4-6 hours.

-

Workup: Quench the reaction by adding a saturated NaHCO₃ solution. After warming to room temperature, filter the mixture through Celite® to remove solids. Separate the layers and extract the aqueous phase with EtOAc.

-

Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude β-fluoroamine by flash column chromatography.

Building Block for Fluorinated Heterocycles

Beyond these core reactions, this compound is a valuable starting material for synthesizing a wide array of fluorinated heterocyclic compounds.[13][14] The ketone can be elaborated through various multi-step sequences, including cycloaddition and condensation reactions, to construct complex ring systems containing nitrogen, sulfur, or oxygen.[15] The presence of fluorine in these heterocyclic scaffolds is often key to their desired biological activity and pharmaceutical potential.[13]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][16][17][18]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[16][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Take precautionary measures against static discharge.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Recommended storage is often refrigerated at 2-8°C.[7]

Conclusion

This compound is more than a simple fluorinated ketone; it is a sophisticated building block whose reactivity is subtly but powerfully modulated by its fluorine substituent. Its utility in controlling the stereochemical outcome of reactions at the carbonyl center makes it an invaluable tool for accessing specific diastereomers of fluorinated alcohols and amines. For medicinal chemists and synthetic scientists, a thorough understanding of its properties and reactivity opens the door to the efficient and stereocontrolled synthesis of novel fluorinated compounds with significant potential in drug discovery and materials science.

References

-

This compound - ChemBK. [Link]

-

4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997. PubChem. [Link]

-

Safety Data Sheet. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health. [Link]

-

Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

-

Fluorinated Heterocycles. ResearchGate. [Link]

-

Highly Efficient Diastereoselective Reduction of α-Fluoroimines. National Institutes of Health. [Link]

-

Conformational impact of structural modifications in 2-fluorocyclohexanone. PubMed. [Link]

-

Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Fluoro-cyclohexanone | 68223-64-3 [sigmaaldrich.com]

- 3. This compound | 68223-64-3 [chemnet.com]

- 4. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 8. Conformational impact of structural modifications in 2-fluorocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Conformational impact of structural modifications in 2-fluorocyclohexanone [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. louisville.edu [louisville.edu]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 4-Fluorocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorination in Cyclohexanones

4-Fluorocyclohexanone (CAS 68223-64-3) is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and materials science.[1] The introduction of a fluorine atom onto the cyclohexanone scaffold dramatically influences the molecule's physical, chemical, and biological properties.[1] This strategic fluorination can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of the molecule, making it a valuable building block in the synthesis of novel therapeutic agents, including anti-cancer drugs and antibiotics.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and the experimental methodologies required for its characterization.

Molecular Structure and Core Physical Characteristics

The foundational attributes of this compound are summarized below, providing a quantitative basis for its application in further research and development.

Molecular Structure Visualization

The structure of this compound, a six-membered carbon ring containing a ketone functional group and a fluorine atom at the 4-position, is crucial to understanding its reactivity and physical behavior.

Caption: Molecular structure of this compound.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉FO | [2][3] |

| Molecular Weight | 116.13 g/mol | [1][3] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 164.4 °C at 760 mmHg | [1][2] |

| Density | ~1.0 - 1.037 g/cm³ | [1][2] |

| Refractive Index | 1.414 | [2] |

| Flash Point | 54.237 °C | [2] |

| Vapor Pressure | 1.972 mmHg at 25°C | [2] |

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[1]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons at the C2/C6, C3/C5, and C4 positions. The proton at C4, being attached to the same carbon as the electronegative fluorine atom, will exhibit a characteristic downfield shift and coupling to the fluorine atom.[1]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the fluorine (C4), and the other carbons in the ring (C2/C6 and C3/C5).

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of a cyclic ketone, typically appearing around 1715 cm⁻¹.[5] Other significant absorptions will correspond to C-H and C-F bond vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. The theoretical exact mass is 116.06374 Da, and a measured value within a few parts per million of this provides strong evidence for the molecular formula C₆H₉FO.[1]

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of this compound.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of experimental data, the following detailed protocols are provided for determining the key physical properties of this compound.

Melting Point Determination (Thiele Tube Method)

While this compound is a liquid at room temperature, this method is fundamental for characterizing solid derivatives or for determinations at sub-ambient temperatures.

Principle: The Thiele tube utilizes convection currents in a heating oil to provide uniform and gradual heating of a sample in a capillary tube.[6][7] The melting point is the temperature range over which the solid sample transitions to a liquid.

Procedure:

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[8]

-

Apparatus Setup: The Thiele tube is filled with a suitable heating oil (e.g., mineral or silicone oil) to a level just above the side arm.[9]

-

The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][9]

-

The thermometer and capillary tube assembly are inserted into the Thiele tube, with the rubber band positioned above the oil level.

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or microburner.[8][9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.[8]

-

For accurate results, the heating rate should be slow, approximately 1-2 °C per minute, near the expected melting point.

Boiling Point Determination (Micro-Capillary Method)

This method is ideal for determining the boiling point of small quantities of liquid samples.

Principle: A liquid is heated in a small test tube containing an inverted capillary tube. As the liquid boils, its vapor fills the capillary tube. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary. The temperature at which the liquid enters the capillary is the boiling point.

Procedure:

-

Apparatus Setup: A few drops of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.[10]

-

The test tube is attached to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[11]

-

The assembly is placed in a heating bath (e.g., a Thiele tube or a beaker of heating oil).

-

Heating and Observation: The heating bath is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The stream of bubbles will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Experimental Workflow Visualization

Caption: A generalized workflow for the experimental determination of melting and boiling points.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis and drug design. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling accurate characterization and informed application of this important fluorinated intermediate.

References

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Melting Point: Using the Thiele Tube - Timstar. Retrieved from [Link]

-

Boiling Point Determination - Chemconnections. Retrieved from [Link]

-

Micro Boiling Point Determination - Chymist.com. Retrieved from [Link]

-

Melting point determination. Retrieved from [Link]

-

Chemical Analysis: determining melting points with the Thiele-Dennis tube - monocerosfour. (2008, June 12). Retrieved from [Link]

-

Micro-boiling point measurement. Retrieved from [Link]

-

Micro Method Determination of Boiling Point of Hydrocarbons Essay - IvyPanda. (2024, November 13). Retrieved from [Link]

-

Micro-boiling point measurement. Retrieved from [Link]

-

4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem. Retrieved from [Link]

-

4-Tert-butyl-2-fluorocyclohexanone | C10H17FO | CID 11829921 - PubChem. Retrieved from [Link]

-

This compound - ChemBK. Retrieved from [Link]

-

2-Fluorocyclohexanone | C6H9FO | CID 11829404 - PubChem - NIH. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from [Link]

-

4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem - NIH. Retrieved from [Link]

-

4-Chlorocyclohexanone | C6H9ClO | CID 543522 - PubChem - NIH. Retrieved from [Link]

-

4-Fluorochalcone | C15H11FO | CID 5366988 - PubChem - NIH. Retrieved from [Link]

-

IR Spectrum Of Cyclohexanone - Bartleby.com. Retrieved from [Link]

-

Cyclohexanone - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

-

Cyclohexanone, 4-methyl- - the NIST WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 68223-64-3 [chemnet.com]

- 3. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-cyclohexanone | 68223-64-3 [sigmaaldrich.com]

- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 6. flinnsci.com [flinnsci.com]

- 7. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. timstar.co.uk [timstar.co.uk]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chymist.com [chymist.com]

An In-Depth Technical Guide to 4-Fluorocyclohexanone

This guide provides a comprehensive technical overview of 4-Fluorocyclohexanone, a key fluorinated intermediate in organic synthesis and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Core Identification and Physicochemical Properties

This compound is a cyclic ketone distinguished by a fluorine atom at the 4-position. This single atomic substitution significantly alters the molecule's electronic properties, influencing its reactivity and utility as a building block in medicinal chemistry.[1]

Below is a summary of its key identifiers and properties, compiled from authoritative chemical databases.

| Identifier | Value | Source(s) |

| CAS Number | 68223-64-3 | [1][2][3] |

| IUPAC Name | 4-fluorocyclohexan-1-one | [3] |

| Molecular Formula | C₆H₉FO | [2][3] |

| Molecular Weight | 116.13 g/mol | [1][3] |

| Boiling Point | 164.4°C at 760 mmHg | [1][2] |

| Density | ~1.03 g/cm³ | [1][2] |

| Flash Point | 54.2°C | [2] |

| InChI Key | RYFSAMIAUWCFNT-UHFFFAOYSA-N | [1] |

| Appearance | Colorless Liquid | |

| Storage | 2-8°C or Freezer | [4] |

Strategic Synthesis: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control to achieve high purity and yield. A prevalent and effective method starts with 1,4-cyclohexanedione monoethylene ketal, a readily available and cost-effective raw material.[5] This precursor is strategic as the ketal group protects one of the carbonyls, allowing for selective fluorination of the other.

The general synthetic pathway involves three key transformations:

-

Selective Fluorination: The exposed ketone is converted to a gem-difluoride or a vinyl fluoride, which is then reduced. A common approach involves using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[1]

-

Catalytic Hydrogenation: The intermediate is then subjected to hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield 8-fluoro-1,4-dioxaspiro[4.5]decane.[5]

-

Acidic Hydrolysis (Deprotection): The final step is the removal of the ethylene ketal protecting group under acidic conditions to reveal the ketone functionality, yielding the final product, this compound.[1][5]

This route is favored for its ability to produce a high-purity product, often exceeding 98%, making it suitable for large-scale industrial applications.[5]

Caption: A validated synthetic pathway from a protected dione precursor.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small size can improve metabolic stability, increase lipid solubility for better membrane permeability, and alter the pKa of nearby functional groups, which can lead to optimized biological activity and stronger binding to target proteins.[1][6][7]

This compound serves as a critical building block for creating more complex, pharmacologically active compounds.[1] Its ketone functionality provides a reactive site for various chemical transformations, while the fluorine atom at the C4 position imparts the desirable physicochemical modifications. This makes it a valuable precursor in the synthesis of novel therapeutics, including anti-cancer drugs and antibiotics.[1]

Caption: The influence of fluorination on drug candidate properties.

Experimental Protocol: Synthesis and Characterization

This section details a representative laboratory-scale synthesis of this compound. The protocol is designed as a self-validating system, incorporating purification and analytical confirmation.

Objective: To synthesize and verify the purity of this compound from 4-fluorocyclohexan-1-ol.

Materials:

-

4-Fluorocyclohexan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorocyclohexan-1-ol in dichloromethane.[5] The choice of DCM is critical as it is a relatively inert solvent that effectively dissolves both the starting material and the oxidant.

-

Oxidation: Slowly add pyridinium chlorochromate (PCC) to the stirred solution. PCC is a milder oxidizing agent than Jones reagent, which reduces the risk of side reactions and is easier to handle.[5] The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This prevents over-oxidation and ensures the reaction goes to completion.

-

Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filter cake with additional DCM to ensure all product is recovered.

-

Purification: Combine the organic filtrates and concentrate using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel. This step is essential to remove any remaining impurities and unreacted starting material.

-

Characterization: The purity and identity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[8] The presence of a carbonyl peak in the ¹³C NMR and the characteristic fluorine couplings are key indicators of success.

Safety, Handling, and Storage

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[3][9]

-

Handling: Always handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing vapors and prevent contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] It should be kept away from heat, sparks, and open flames.[14] Recommended storage temperatures are often refrigerated (2-8°C) or in a freezer to maintain stability.[4]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

This compound is a strategically important fluorinated building block with well-defined properties and synthesis routes. Its utility in medicinal chemistry is driven by the predictable and beneficial effects of the fluorine atom on the physicochemical properties of larger molecules. For researchers in drug discovery, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Benchchem. This compound|Pharmaceutical Intermediate|CAS 68223-64-3.

-

Google Patents. CN107827721B - Method for synthesizing this compound.

-

ChemicalBook. 4,4-DIFLUOROCYCLOHEXANONE synthesis.

-

ChemNet. This compound 68223-64-3 - CAS Database.

-

ChemBK. This compound.

-

PubChem. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997.

-

Sigma-Aldrich. 4,4-Difluorocyclohexanone 97 22515-18-0.

-

Capot Chemical. Specifications of 4-Fluoro-cyclohexanone.

-

Sigma-Aldrich. 4-Fluoro-cyclohexanone | 68223-64-3.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. 4,4-Difluorocyclohexanone 97 22515-18-0.

-

PubChem. 3-Fluorocyclohexanone | C6H9FO | CID 15652090.

-

PubChem. 4-Fluorocyclohexanol | C6H11FO | CID 21577112.

-

Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

ChemicalBook. This compound | 68223-64-3.

-

ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

-

Apollo Scientific. 68223-64-3 Cas No. | this compound.

-

PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

-

PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

-

PharmaBlock. Application of Fluorine - in Drug Discovery.

-

PubChem. 2-Fluorocyclohexanone | C6H9FO | CID 11829404.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 68223-64-3 [chemnet.com]

- 3. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 68223-64-3 [chemicalbook.com]

- 5. CN107827721B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. 2-Fluorocyclohexanone | C6H9FO | CID 11829404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 68223-64-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. fishersci.fr [fishersci.fr]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Conformational Analysis of 4-Fluorocyclohexanone: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of the conformational analysis of 4-Fluorocyclohexanone, a molecule of significant interest in medicinal chemistry and drug design. Understanding the three-dimensional structure and dynamic behavior of such fluorinated scaffolds is paramount for predicting molecular interactions, optimizing binding affinity, and improving pharmacokinetic properties. We will dissect the intricate balance of forces governing its conformational equilibrium and detail the advanced analytical techniques used for its characterization.

Introduction: The Significance of Conformation in Fluorinated Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (4.0 on the Pauling scale), and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[1][3] However, these benefits are intrinsically linked to the molecule's three-dimensional conformation.

Cyclohexane rings are prevalent structural motifs in pharmaceuticals. Their chair-like conformations are not static but exist in a dynamic equilibrium. The orientation of substituents, either axial or equatorial, dictates the molecule's overall shape and its ability to fit into a biological target's binding pocket. For this compound, the position of the fluorine atom is governed by a subtle interplay of steric and stereoelectronic effects, making its conformational analysis a critical step in the drug development pipeline.

The Chair Conformations of this compound: An Equilibrium in Flux

Like cyclohexane itself, this compound predominantly adopts two low-energy chair conformations that rapidly interconvert at room temperature through a process known as ring-flipping.[4] This equilibrium involves the fluorine substituent occupying either an axial or an equatorial position.

-

Equatorial Conformer: The fluorine atom points away from the ring, roughly parallel to the plane of the carbon atoms. This position is generally less sterically hindered.[4]

-

Axial Conformer: The fluorine atom is positioned perpendicular to the plane of the ring, pointing either up or down.[4] This orientation can lead to steric clashes with other axial atoms, known as 1,3-diaxial interactions.[5]

The relative stability of these two conformers determines the conformational preference of the molecule. While larger substituents strongly favor the equatorial position to minimize steric strain, the small size of fluorine makes other, more subtle, electronic effects significant.[5][6]

Caption: Figure 1. Conformational Equilibrium of this compound.

Governing Forces: Steric vs. Stereoelectronic Effects

The preference for the equatorial versus axial conformation in this compound is not solely dictated by classical steric hindrance. A nuanced balance of stereoelectronic effects, particularly hyperconjugation, plays a decisive role.

Steric Effects (A-Value): The "A-value" of a substituent quantifies its steric demand and its preference for the equatorial position. For fluorine, the A-value is relatively small (approx. 0.25 kcal/mol), indicating only a slight preference for the equatorial position based on sterics alone.[6] This is in stark contrast to bulkier groups like tert-butyl, which have a very large A-value and are almost exclusively found in the equatorial position.[5]

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ*).[7] In substituted cyclohexanes, hyperconjugation can significantly influence conformational stability.[8]

-

σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F) Interactions:** When fluorine is in the axial position, the anti-bonding orbital of the C-F bond (σC-F) can align in an anti-periplanar fashion with the adjacent axial C-H and C-C bonds. This optimal alignment allows for efficient donation of electron density into the σC-F orbital, a stabilizing hyperconjugative interaction.[9] This effect can counteract the steric preference for the equatorial position. The presence of the electron-withdrawing carbonyl group at the C1 position further influences the electronic environment and modulates these hyperconjugative effects.

Analytical Characterization: A Combined Approach

Determining the precise conformational equilibrium of this compound requires a synergistic application of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides time-averaged experimental data, while computational chemistry offers insights into the energies and geometries of the individual conformers.[10][11]

Caption: Figure 2. Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier experimental technique for studying conformational equilibria in solution.[12][13] Because the ring flip is fast on the NMR timescale at room temperature, the observed spectrum is a population-weighted average of the two chair conformers.

Key Protocol: Vicinal Coupling Constant (³J) Analysis

-

Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra on a spectrometer of 400 MHz or higher. Ensure sufficient signal-to-noise for accurate integration and coupling constant measurement.

-

Spectral Analysis: Focus on the signal for the proton at C4 (H4), which is directly attached to the same carbon as the fluorine. The width or multiplicity of this signal is highly informative.

-

J-Value Extraction: Measure the vicinal coupling constants (³J) between H4 and the adjacent protons on C3 and C5. The magnitude of these ³J(H,H) values is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation .[14][15]

The Karplus equation provides a mathematical correlation between the dihedral angle (φ) and the observed ³J coupling constant.[15][16]

-

Axial-Axial (ax-ax) coupling: Dihedral angle ≈ 180°. Results in a large J-value (typically 10-14 Hz).[14]

-

Axial-Equatorial (ax-eq) coupling: Dihedral angle ≈ 60°. Results in a small J-value (typically 2-6 Hz).[14]

-

Equatorial-Equatorial (eq-eq) coupling: Dihedral angle ≈ 60°. Also results in a small J-value (typically 2-6 Hz).[14]

By analyzing the observed, time-averaged coupling constants for the H4 proton, one can deduce the relative populations of the axial and equatorial conformers. A larger average J-value indicates a higher population of the conformer where H4 is axial, which in turn means the fluorine is equatorial.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are essential for modeling the individual conformers that cannot be isolated experimentally.[17][18][19] DFT allows for the calculation of geometries, relative energies, and NMR parameters.

Key Protocol: Conformational Energy and J-Coupling Calculation

-

Structure Generation: Build 3D models of both the axial and equatorial chair conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[20] This step finds the lowest energy structure for each conformer. Verify that the optimizations have converged to true energy minima by performing a frequency calculation and ensuring no imaginary frequencies are present.

-

Energy Calculation: Calculate the Gibbs free energy (G) for each optimized conformer. The difference in free energy (ΔG = G_axial - G_equatorial) determines the theoretical population of each state according to the Boltzmann distribution.

-

NMR Parameter Calculation: Using the optimized geometries, perform a calculation to predict the NMR shielding tensors and spin-spin coupling constants. This provides theoretical J-values for the "pure" axial and equatorial forms.

-

Validation: Compare the computationally predicted J-values and ΔG with the experimental data to create a cohesive and validated model of the conformational equilibrium.

Synthesizing the Data: Quantitative Analysis

The power of this combined approach lies in using the theoretical values to interpret the experimental average. The mole fraction of each conformer can be determined using the following relationship:

J_obs = (X_ax * J_ax) + (X_eq * J_eq)

Where:

-

J_obs is the experimentally observed coupling constant.

-

X_ax and X_eq are the mole fractions of the axial and equatorial conformers.

-

J_ax and J_eq are the theoretical coupling constants for the pure axial and equatorial conformers calculated via DFT.

Table 1: Representative Conformational Analysis Data for this compound

| Parameter | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) | Experimental (in CDCl₃) |

| Relative Gibbs Free Energy (ΔG) | +0.19 kcal/mol[21] | 0 kcal/mol (Reference) | - |

| ³J(H4ax, H3ax/H5ax) | ~2.5 Hz | ~11.5 Hz | \multirow{2}{*}{Sum of widths ≈ 30 Hz} |

| ³J(H4ax, H3eq/H5eq) | ~5.0 Hz | ~4.5 Hz | |

| Calculated Population (Gas Phase) | 42%[21] | 58%[21] | - |

| Inferred Population (in CDCl₃) | Lower | Higher | Higher |

Note: Specific J-values can vary based on the exact computational method and experimental conditions. The data presented are representative values found in the literature for fluorocyclohexane systems.[21]

The data consistently show that while the energy difference is small, the equatorial conformer of this compound is generally favored in solution, a finding supported by both NMR and computational studies. The slight preference is the result of the complex interplay between minor steric hindrance and stabilizing hyperconjugative interactions.

Conclusion and Implications for Drug Development

The conformational analysis of this compound reveals a molecule with significant conformational flexibility and a small energetic preference for the equatorial fluorine conformer. This is not a rigidly locked system. For drug development professionals, this has critical implications:

-

Receptor Binding: The molecule can likely adopt either conformation to fit into a binding site. The energetic penalty for adopting the minor (axial) conformation is small and can be easily overcome by favorable binding interactions.

-

Structure-Activity Relationship (SAR): When building SAR models, it is crucial to consider both conformers. A change in substitution elsewhere on the ring could shift this delicate equilibrium, altering the molecule's preferred shape and biological activity.

-

Pharmacokinetic Properties: The dynamic nature and the specific conformational population can influence properties like membrane permeability and interaction with metabolic enzymes.

References

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available from: [Link]

-

Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. (2023-05-19). Available from: [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]

-

Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. (2017-08-24). Available from: [Link]

-

(PDF) Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. ResearchGate. Available from: [Link]

-

NMR-Based Methods for Protein Analysis. ACS Publications. (2021-01-13). Available from: [Link]

-

Nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

Density Functional Theory as a Tool in Structure Evaluation. Australian Journal of Chemistry. (2007-06-18). Available from: [Link]

-

Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. ACS Publications. (2024-06-18). Available from: [Link]

-

Karplus equation. Wikipedia. Available from: [Link]

-

Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available from: [Link]

-

A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. Available from: [Link]

-

Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. MDPI. Available from: [Link]

-

dihedral angles, J-values, & the Karplus equation. YouTube. (2022-10-24). Available from: [Link]

-

Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. PubMed. Available from: [Link]

-

Hyperconjugation. WIREs Computational Molecular Science. Available from: [Link]

-

There and back again: the role of hyperconjugation in the fluorine gauche effect. Royal Society of Chemistry. Available from: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. (2024-02-27). Available from: [Link]

-

Hyperconjugation effect. Chemistry Notes. (2021-10-25). Available from: [Link]

-

The Single Fluorine Substituent. ResearchGate. Available from: [Link]

-

The dihedral angles of cyclohexane. SciSpace. Available from: [Link]

-

Schematic representation of the axial–equatorial equilibrium in the... ResearchGate. Available from: [Link]

-

(PDF) A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ResearchGate. Available from: [Link]

-

4.4 Substituted Cyclohexanes. KPU Pressbooks. Available from: [Link]

-

Fluorine. Wikipedia. Available from: [Link]

-

Conformational impact of structural modifications in 2-fluorocyclohexanone. PMC - NIH. (2017-08-24). Available from: [Link]

-

Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

-

Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Europe PMC. (2002-07-22). Available from: [Link]

-

Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. ResearchGate. Available from: [Link]

-

Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications. (2021-11-22). Available from: [Link]

-

Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. (2025-03-24). Available from: [Link]

-

Axial and equatorial attack on cyclohexanone preference. Reddit. (2019-11-21). Available from: [Link]

-

Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Semantic Scholar. Available from: [Link]

-

Axial and Equatorial Bonds in Cyclohexane. Fiveable. Available from: [Link]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available from: [Link]

-

The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable... Pearson. Available from: [Link]

-

Conformational impact of structural modifications in 2-fluorocyclohexanone. PubMed. (2017-08-24). Available from: [Link]

-

(PDF) Conformation analysis of a novel fluorinated chalcone. ResearchGate. Available from: [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 2. Fluorine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... | Study Prep in Pearson+ [pearson.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Conformational impact of structural modifications in 2-fluorocyclohexanone [beilstein-journals.org]

- 10. auremn.org.br [auremn.org.br]

- 11. researchgate.net [researchgate.net]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Karplus equation - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. connectsci.au [connectsci.au]

- 18. researchgate.net [researchgate.net]

- 19. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Fluorocyclohexanone: A Chemoselective Approach from a Symmetrical Precursor

Abstract: The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. 4-Fluorocyclohexanone is a valuable building block for the synthesis of more complex fluorinated compounds. This guide provides an in-depth, field-proven protocol for the synthesis of this compound, beginning with the readily available and symmetrical 1,4-cyclohexanedione. The strategy hinges on the principles of chemoselectivity, utilizing a mono-ketal protection strategy to direct a regioselective α-fluorination, followed by a straightforward deprotection to yield the target molecule. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a foundational understanding of the chemical principles and strategic decisions underpinning the synthesis.

The Strategic Imperative: Ketal Protection for Chemoselective Fluorination

The synthesis commences with 1,4-cyclohexanedione, a symmetrical molecule possessing two chemically equivalent carbonyl groups. A direct fluorination of this starting material would result in a statistical mixture of mono- and di-fluorinated products at various positions, leading to significant purification challenges and low yields of the desired product.

To overcome this, a protecting group strategy is employed to differentiate the two carbonyls.[1] By reacting 1,4-cyclohexanedione with one equivalent of ethylene glycol under acidic catalysis, we form 1,4-cyclohexanedione monoethylene ketal (also known as 1,4-dioxaspiro[4.5]decan-8-one).[2][3] The ethylene ketal is stable to the basic and nucleophilic conditions required for the subsequent fluorination step, effectively "masking" one carbonyl group.[1] This protection leaves a single, reactive ketone functionality, thereby ensuring that fluorination occurs at a defined position and preventing over-fluorination.

The Fluorination Reaction: Mechanism and Reagent Selection

The core transformation is the introduction of a fluorine atom alpha to the remaining carbonyl group. This is achieved via an electrophilic fluorination reaction.[4]

Reagent of Choice: Selectfluor®

For this synthesis, we utilize Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). It is an electrophilic fluorinating agent renowned for its high efficiency, stability, and comparative safety in handling.[5][6] Unlike hazardous reagents like elemental fluorine, Selectfluor® is a crystalline solid that can be handled in air for brief periods, making it highly suitable for a standard laboratory setting.[5]

The Reaction Mechanism: Enolate-Directed Fluorination

The mechanism for the α-fluorination of a ketone is a classic example of enolate chemistry.[7] The carbon α to the carbonyl is not inherently nucleophilic enough to attack the electrophilic fluorine source. Therefore, it must first be converted into its corresponding enolate, a potent carbon-centered nucleophile.

The process is as follows:

-

Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon, forming a lithium enolate. The use of a strong base like LDA at low temperatures ensures rapid and complete enolate formation, preventing side reactions.[8]

-

Electrophilic Attack: The electron-rich double bond of the enolate attacks the electrophilic fluorine atom on the Selectfluor® reagent.

-

Fluorine Transfer: The N-F bond is cleaved, transferring a fluorine atom to the α-carbon and yielding the fluorinated product, 8-fluoro-1,4-dioxaspiro[4.5]decane .

The overall mechanism is depicted below.

Caption: Mechanism of α-fluorination via an enolate intermediate.

Detailed Experimental Protocols

This synthesis is performed in two distinct stages: the fluorination of the protected ketone and the subsequent deprotection to reveal the final product.

Stage 1: α-Fluorination of 1,4-Cyclohexanedione Monoethylene Ketal

This procedure details the formation of 8-fluoro-1,4-dioxaspiro[4.5]decane.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 1,4-Cyclohexanedione Monoethylene Ketal | 156.18 | 10.0 | 1.56 g | Starting material |

| Lithium Diisopropylamide (LDA) | 107.12 | 11.0 | 5.5 mL (2.0 M) | Strong, non-nucleophilic base |

| Selectfluor® | 354.04 | 12.0 | 4.25 g | Electrophilic fluorine source |

| Tetrahydrofuran (THF), Anhydrous | - | - | ~50 mL | Reaction solvent |

| Saturated Aqueous NH₄Cl | - | - | ~30 mL | Quenching solution |

| Ethyl Acetate | - | - | ~100 mL | Extraction solvent |

| Brine | - | - | ~30 mL | Washing solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying agent |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-cyclohexanedione monoethylene ketal (1.56 g, 10.0 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 30 mL) and stir until the starting material is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add Lithium Diisopropylamide (LDA, 5.5 mL of a 2.0 M solution in THF/heptane/ethylbenzene, 11.0 mmol) dropwise to the cooled solution over 10 minutes. Stir the mixture at -78 °C for 1 hour.

-

Fluorination: In a separate flask, dissolve Selectfluor® (4.25 g, 12.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the enolate mixture at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight (approximately 16 hours).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (30 mL) followed by brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil (8-fluoro-1,4-dioxaspiro[4.5]decane) can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a clear oil.

Stage 2: Acid-Catalyzed Deprotection to this compound

This procedure removes the ethylene ketal protecting group to yield the final product.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 8-Fluoro-1,4-dioxaspiro[4.5]decane | 174.19 | (Assumed) 8.0 | ~1.4 g | Starting material from Stage 1 |

| Acetone | - | - | 30 mL | Solvent |

| Hydrochloric Acid (HCl) | - | - | 10 mL (3 M aq.) | Acid catalyst |

| Diethyl Ether | - | - | ~90 mL | Extraction solvent |

| Saturated Aqueous NaHCO₃ | - | - | ~30 mL | Neutralizing wash |

| Brine | - | - | ~30 mL | Washing solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying agent |

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude or purified 8-fluoro-1,4-dioxaspiro[4.5]decane (~1.4 g, assuming ~8.0 mmol from the previous step) in acetone (30 mL) in a 100 mL round-bottom flask.

-

Acid Addition: Add 3 M aqueous hydrochloric acid (10 mL) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralization: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) until the solution is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure. Note: The product is volatile.

-

Purification: The final product, this compound, can be purified by distillation under reduced pressure to yield a colorless liquid.

Overall Workflow and Data

The entire synthetic sequence is a streamlined process from a protected, symmetrical ketone to the final fluorinated target.

Caption: Experimental workflow for the synthesis of this compound.

Expected Yields and Product Characterization

| Parameter | Value | Reference(s) |

| Stage 1 Yield | 75-85% (Typical for α-fluorination) | [9] |

| Stage 2 Yield | 80-95% (Typical for ketal deprotection) | |

| Overall Yield | 60-80% | |

| Final Product | This compound | |

| CAS Number | 68223-64-3 | |

| Molecular Formula | C₆H₉FO | |

| Molecular Weight | 116.13 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 164.4 °C at 760 mmHg | |

| ¹⁹F NMR | Consistent with a single fluorine environment | |

| ¹H & ¹³C NMR | Consistent with the target structure |

Troubleshooting and Field Insights

-

Incomplete Enolate Formation: If the fluorination yield is low, ensure all glassware is scrupulously dried and the reaction is maintained under a positive pressure of inert gas. The THF must be anhydrous. The quality and titration of the LDA solution are critical.

-

Side Reactions during Fluorination: The slow, dropwise addition of both the base and the Selectfluor® solution at -78 °C is crucial to control the exotherm and minimize side reactions.

-

Difficult Deprotection: If the deprotection stalls, gentle warming (e.g., to 40 °C) can be applied, but this should be done cautiously as the product is volatile. Alternatively, a stronger acid or different solvent system can be explored.

-

Product Loss during Isolation: this compound is relatively volatile. Avoid excessive heating during solvent removal on the rotary evaporator. It is best to remove the bulk of the low-boiling extraction solvent (diethyl ether) at atmospheric pressure before final concentration.

Conclusion

This guide outlines a robust and reliable two-stage synthesis for this compound from 1,4-cyclohexanedione monoethylene ketal. By leveraging a strategic ketal protection, the synthesis achieves excellent chemoselectivity, directing the powerful and convenient Selectfluor® reagent to the desired α-position. The protocols provided are based on established chemical principles and offer a clear pathway for obtaining this valuable fluorinated building block in good yield and purity. This methodology underscores the power of combining classic protecting group strategies with modern fluorination techniques to solve complex synthetic challenges in organic and medicinal chemistry.

References

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). A Divergent Strategy for the Fluorination of Phenylacetic Acid Derivatives. Organic Letters, 24(31), 5376–5380. [Link]

-

University of Liverpool. (n.d.). Enolate Chemistry. [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Enolate Anions and Enamines. [Link]

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 1-4. [This is a general review, a specific URL to an open-access version may vary, but it can be found through academic search engines.]

-

Brust, M., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

-

Protecting group. (2024, January 7). In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

- Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

ResearchGate. (n.d.). SelectFluor and Its Analogs' Fluorination for Preparing Alkenyl Fluorides. [Link]

-

Wincott, F. E., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]

-

Weaver, J. D., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 872-910. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

-

PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

-

tert-Butyloxycarbonyl protecting group. (2023, December 11). In Wikipedia. [Link]

- Google Patents. (n.d.). New preparation process of 1, 4-cyclohexanedione monoethylene acetal.

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. SelectFluor - Enamine [enamine.net]

- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Whitepaper: The Subtle Influence of a Distal Atom: Unpacking the Role of Fluorine in the Reactivity of 4-Fluorocyclohexanone

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 4-Fluorocyclohexanone serves as a paradigmatic example of how a single, remote fluorine substituent can exert profound control over the reactivity and stereochemical outcome of reactions at a distal functional group. This technical guide delves into the core principles governing the reactivity of this versatile building block. We will dissect the conformational and stereoelectronic effects imparted by the C4-fluorine atom and explore how these factors dictate the course of key transformations, including nucleophilic additions to the carbonyl and the chemistry of its corresponding enolates. This analysis moves beyond simple observation to explain the causal mechanisms, providing researchers, scientists, and drug development professionals with a predictive framework for leveraging this unique molecule in complex syntheses.

Foundational Principles: Conformational and Stereoelectronic Landscape

To comprehend the reactivity of this compound, one must first appreciate the subtle yet powerful influence the fluorine atom exerts on the molecule's ground-state structure and electronic distribution. Unlike substituents at the α- or β-positions, the C4-fluorine's effects are transmitted through the sigma framework and across space.

Conformational Equilibrium: The Axial-Equatorial Dichotomy

The cyclohexane ring is conformationally dynamic, existing in a rapid equilibrium between two chair conformers. In this compound, this "ring flip" interchanges the fluorine atom between an axial and an equatorial position.

Caption: Fig. 1: Chair-flip equilibrium in this compound.

Generally, for monosubstituted cyclohexanes, the equatorial position is sterically favored to minimize 1,3-diaxial interactions. While fluorine is relatively small, the equatorial conformer of fluorocyclohexane is indeed slightly more stable.[2] This preference, though modest, means that at equilibrium, the majority of this compound molecules will present an equatorial fluorine to incoming reagents. However, the axial conformer remains a significant population and its unique electronic properties cannot be discounted, particularly in transition state analysis.

The Pervasive Inductive Effect

The defining characteristic of fluorine is its extreme electronegativity, resulting in a highly polarized C-F bond. This creates a strong electron-withdrawing inductive effect (-I) that propagates through the sigma bonds of the cyclohexane ring. While the effect diminishes with distance, it still measurably increases the electrophilicity of the carbonyl carbon at C1. This long-range electronic influence makes the ketone in this compound inherently more reactive toward nucleophiles than cyclohexanone itself.[1]

Furthermore, stereoelectronic phenomena such as hyperconjugation play a role. Interactions between filled C-H or C-C sigma orbitals and the empty σ* orbital of the C-F bond (σ → σ*C-F) contribute to the overall conformational stability.[3][4] These interactions are highly dependent on the dihedral angle between the bonds, meaning the axial and equatorial conformers possess distinct electronic landscapes that influence their relative energies and reactivity.[5][6]

Synthesis of this compound: A Validated Protocol

The utility of this compound as a building block necessitates a reliable and scalable synthetic route. A common and effective strategy begins with the protection of one carbonyl in 1,4-cyclohexanedione, followed by fluorination, reduction, and deprotection.[1][7] This sequence ensures high regioselectivity and yields a high-purity product.

Caption: Fig. 2: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal

This protocol is a representative synthesis adapted from established procedures.[1][7]

-

Step 1: Fluorination. To a solution of 1,4-cyclohexanedione monoethylene ketal in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, an organic base (e.g., pyridine) is added. The solution is cooled (e.g., to 10°C), and a fluorinating agent such as Diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (typically 12-24h), monitored by TLC or GC-MS. An aqueous workup followed by purification yields 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene. Causality: The ketal protecting group ensures that only one ketone is converted to its enol or enolate form, which then reacts with the electrophilic fluorine source. The base facilitates this process, leading to high selectivity.[7]

-

Step 2: Catalytic Hydrogenation. The fluorinated intermediate from Step 1 is dissolved in a solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus. The reaction is stirred until hydrogen uptake ceases. Filtration of the catalyst and removal of the solvent provides 8-fluoro-1,4-dioxaspiro[4.5]decane. Causality: The Pd/C catalyst facilitates the syn-addition of hydrogen across the double bond, reducing it to the saturated cyclohexane ring.

-

Step 3: Acidic Hydrolysis (Deprotection). The product from Step 2 is dissolved in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 3M HCl). The reaction is stirred, often with gentle heating, until the ketal is fully cleaved. Neutralization, extraction, and purification by distillation or chromatography afford the final product, this compound, with high purity (>98%).[1][7] Causality: The acidic conditions protonate the ketal oxygens, making them good leaving groups and facilitating the hydrolytic cleavage to reveal the ketone functionality.

Reactivity at the Carbonyl: A Study in Stereoselective Reduction

The reduction of this compound to the corresponding 4-fluorocyclohexanol is a fundamental transformation that poignantly illustrates the directing power of the C4-fluorine. The reaction can yield two diastereomers, cis and trans, depending on whether the hydride nucleophile attacks from the axial or equatorial face of the carbonyl.

Caption: Fig. 3: Facial selectivity in the hydride reduction of this compound.

The stereochemical outcome is a delicate balance between steric hindrance and electronic stabilization of the transition state, a concept often framed as "steric approach control" versus "product development control".[8]

-

Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are small and can readily approach from the more sterically accessible axial face, bypassing the axial hydrogens at C2 and C6.[8] This pathway leads to the formation of the equatorial alcohol, which is typically the thermodynamically more stable product. For this compound, this results in a preference for the trans isomer.[1]

-

Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents are too large to favor the axial trajectory.[1][9] They are forced to approach from the more open equatorial face, pushing the resulting hydroxyl group into the axial position. This forms the less stable cis isomer, the product of kinetic control.[8][9]

The C4-fluorine atom refines this selectivity. Its electronegativity can exert a long-range electronic influence, potentially altering the electron density at the carbonyl carbon and influencing the transition state geometry.[1] Furthermore, the steric profile of the axial vs. equatorial fluorine in the two primary ground-state conformers presents different environments for the approaching nucleophile.

| Reducing Agent | Predominant Attack Vector | Major Product | Typical Diastereomeric Ratio (cis:trans) | Rationale |

| Sodium Borohydride (NaBH₄) | Axial | trans-4-Fluorocyclohexanol | Favors trans | Small nucleophile, minimal steric hindrance for axial approach.[1][8] |

| L-Selectride® | Equatorial | cis-4-Fluorocyclohexanol | Highly favors cis | Bulky nucleophile, steric clash prevents axial approach.[1][9] |

Reactivity at the α-Carbon: Exploring Enolate Chemistry

The formation and reaction of enolates are central to ketone chemistry. For this compound, the remote fluorine substituent again plays a subtle, moderating role.

Enolate Formation

Deprotonation of this compound at an α-carbon (C2 or C6) generates a planar enolate intermediate.[10] The regioselectivity of this process can be directed by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.

-

Kinetic Control: Using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the rapid removal of the most accessible proton, leading to the less substituted enolate.[11]

-

Thermodynamic Control: Using a smaller, weaker base at higher temperatures allows for equilibration, leading to the more stable, more substituted enolate.[11]

In this compound, the α-protons at C2 and C6 are equivalent. The primary influence of the C4-fluorine is its inductive effect, which slightly increases the acidity of all ring protons, including those at the α-positions, though this effect is modest from the 4-position.

Stereochemistry of Enolate Reactions